[1-amino-2-(2,6-dichlorophenyl)ethylidene]azanium;chloride
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Overview
Description
[1-amino-2-(2,6-dichlorophenyl)ethylidene]azanium;chloride is a chemical compound with the molecular formula C8H9Cl3N2 It is known for its unique structure, which includes a dichlorophenyl group and an azanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-amino-2-(2,6-dichlorophenyl)ethylidene]azanium;chloride typically involves the reaction of 2,6-dichlorophenylamine with an appropriate aldehyde or ketone under acidic conditions to form the corresponding imine. This imine is then reduced to the amine, which is subsequently treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of phase transfer catalysts and controlled reaction environments can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[1-amino-2-(2,6-dichlorophenyl)ethylidene]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
[1-amino-2-(2,6-dichlorophenyl)ethylidene]azanium;chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [1-amino-2-(2,6-dichlorophenyl)ethylidene]azanium;chloride involves its interaction with specific molecular targets and pathways. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid (Diclofenac Acid): Known for its anti-inflammatory properties.
2-((2,6-Dichlorophenyl)amino)benzoic acid: Studied for its polymorphism and potential therapeutic applications.
Uniqueness
[1-amino-2-(2,6-dichlorophenyl)ethylidene]azanium;chloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-amino-2-(2,6-dichlorophenyl)ethylidene]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2.ClH/c9-6-2-1-3-7(10)5(6)4-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPZJFKKDYCULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=[NH2+])N)Cl.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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